

Direct Red 79 molecular weight and formula

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Compound of Interest

Compound Name: Direct red 79

Cat. No.: B162066

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Direct Red 79: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Direct Red 79, also identified by its Colour Index (C.I.) number 29065 and CAS number 1937-34-4, is a disazo anionic dye. While historically utilized in the textile industry for dyeing cellulosic fibers, its potential applications in research, particularly in histology and fluorescence-based assays, are an area of interest. This technical guide provides a comprehensive summary of the known physicochemical properties of **Direct Red 79**. Due to a lack of specific published research on its biological applications, this document also presents a generalized protocol for the use of direct dyes in staining, which may serve as a foundational methodology for researchers exploring the utility of **Direct Red 79**.

Core Properties of Direct Red 79

Direct Red 79 is a complex organic salt characterized by its azo linkages and multiple sulfonate groups, which confer its color and solubility in aqueous media.

Chemical Identity

Property	Value
Chemical Name	tetrasodium 4,4'-[carbonylbis[imino(5-methoxy-2-methyl-4,1-phenylene)azo]]bis[5-hydroxynaphthalene-2,7-disulphonate]
C.I. Name	Direct Red 79
C.I. Number	29065
CAS Number	1937-34-4
Molecular Formula	C ₃₇ H ₂₈ N ₆ Na ₄ O ₁₇ S ₄ [1][2]
Molecular Weight	1048.87 g/mol [1][2]
Chemical Class	Disazo

Physicochemical Data

Property	Description
Appearance	Red powder
Solubility	Soluble in water, yielding a red to blue-red solution. Slightly soluble in ethanol and ethylene glycol ether; insoluble in other organic solvents. [1]
Reactivity with Acids	Addition of concentrated hydrochloric acid to an aqueous solution results in a blue-green precipitate.[1]
Reactivity with Bases	Addition of concentrated sodium hydroxide to an aqueous solution results in a yellow-orange color.[1]
Behavior in Strong Acids	Dissolves in concentrated sulfuric acid to produce a blue solution, which turns purple upon dilution. In concentrated nitric acid, it forms a blue-black solution that transitions to blue and then to an olive color.[1]

Potential Research Applications

While specific applications of **Direct Red 79** in drug development and advanced biological research are not well-documented in peer-reviewed literature, its classification as a fluorescent dye suggests potential utility in:

- **Histological Staining:** As a direct dye, it may have an affinity for certain biological tissues and could be explored as a counterstain.
- **Fluorescence Microscopy:** Its fluorescent properties could be investigated for labeling and visualizing specific cellular components or tissues.

Generalized Experimental Protocol: Direct Dye Staining

The following is a generalized protocol for the use of a direct dye for staining tissue sections. It is crucial to note that this protocol is not specific to **Direct Red 79** and would require significant optimization and validation for any new application.

Reagents and Materials

- Stock solution of **Direct Red 79** (e.g., 1% w/v in distilled water)
- Paraffin-embedded tissue sections on slides
- Xylene
- Ethanol (100%, 95%, 70%)
- Distilled water
- Mounting medium
- Coverslips

Staining Procedure

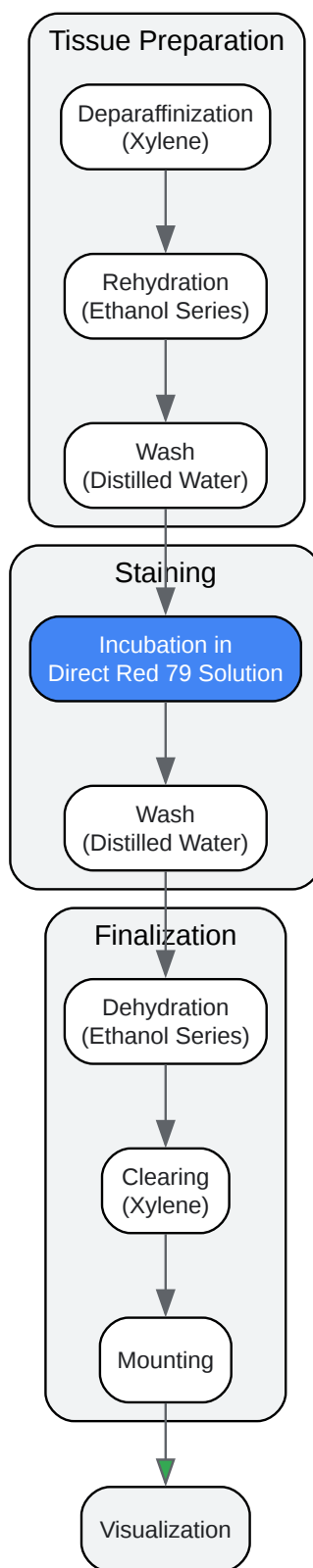
- Deparaffinization and Rehydration: a. Immerse slides in xylene to remove paraffin (2 changes, 5 minutes each). b. Rehydrate the sections by sequential immersion in 100% ethanol (2 changes, 3 minutes each), 95% ethanol (1 change, 3 minutes), and 70% ethanol (1 change, 3 minutes). c. Rinse thoroughly in distilled water.
- Staining: a. Prepare a working solution of **Direct Red 79** from the stock solution. The optimal concentration and diluent (e.g., water, buffer) must be determined empirically. b. Incubate the rehydrated tissue sections in the working dye solution. The incubation time (ranging from minutes to hours) and temperature (room temperature to 60°C) are critical parameters for optimization. c. Rinse the slides in distilled water to remove excess stain.
- Dehydration and Mounting: a. Dehydrate the sections by sequential immersion in 70% ethanol, 95% ethanol, and 100% ethanol (3 minutes each). b. Clear the slides in xylene (2 changes, 3 minutes each). c. Apply a drop of mounting medium to the tissue section and place a coverslip.

Visualization

- Examine the stained sections using a bright-field microscope.
- If investigating fluorescent properties, use a fluorescence microscope with appropriate excitation and emission filters. The optimal filter sets will need to be determined based on the spectral properties of **Direct Red 79**.

Visualized Workflow: General Staining Procedure

The following diagram illustrates the general workflow for a direct dye staining protocol.



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A generalized workflow for histological staining with a direct dye.

Toxicological Considerations

Direct Red 79 is a disazo dye. While specific toxicological data for **Direct Red 79** is not readily available in public research literature, some azo dyes are known to be potential hazards. Under certain conditions (e.g., anaerobic environments), azo linkages can be cleaved to form aromatic amines, some of which are known carcinogens. Therefore, appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, should be used when handling **Direct Red 79** powder and solutions. All work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

Direct Red 79 is a well-characterized chemical entity with established physical and chemical properties. However, its application in biological and pharmaceutical research remains largely unexplored in published literature. The information and the generalized protocol provided herein are intended to serve as a starting point for researchers interested in investigating the potential of this dye in their specific applications. Rigorous validation and optimization will be necessary to establish any utility in a research or drug development setting.

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com